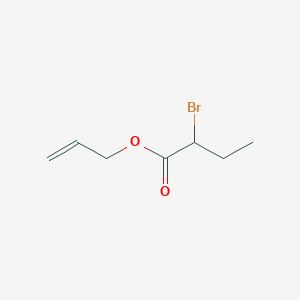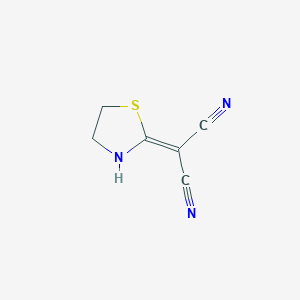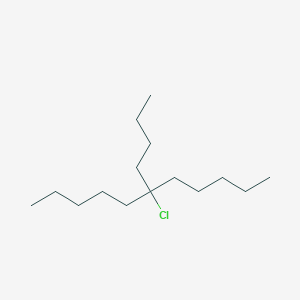
6-Butyl-6-chloroundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-6-chloroundecane is an organic compound with the molecular formula C15H31Cl. It is a chlorinated hydrocarbon, specifically a chlorinated alkane, characterized by the presence of a butyl group and a chlorine atom attached to an undecane chain. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-6-chloroundecane typically involves the chlorination of undecane. The process can be carried out using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Non-polar solvents like hexane or carbon tetrachloride
Reaction Time: Several hours to ensure complete chlorination
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Butyl-6-chloroundecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, amines in organic solvents
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Major Products Formed
Substitution: Formation of butyl-undecanol, butyl-undecylamine, or butyl-undecylthiol
Oxidation: Formation of butyl-undecanoic acid or butyl-undecanol
Reduction: Formation of undecane
Applications De Recherche Scientifique
6-Butyl-6-chloroundecane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 6-Butyl-6-chloroundecane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The butyl group provides hydrophobic interactions, influencing the compound’s solubility and reactivity. The pathways involved include:
Nucleophilic Substitution: The chlorine atom is replaced by nucleophiles, forming new bonds.
Oxidation and Reduction: The compound undergoes redox reactions, altering its chemical structure and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Butyl-6-bromoundecane: Similar structure but with a bromine atom instead of chlorine.
6-Butyl-6-iodoundecane: Contains an iodine atom, leading to different reactivity.
6-Butyl-6-fluoroundecane: Fluorinated analog with distinct chemical properties.
Uniqueness
6-Butyl-6-chloroundecane is unique due to the presence of the chlorine atom, which imparts specific reactivity and chemical behavior. Compared to its brominated, iodinated, and fluorinated analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
5398-62-9 |
|---|---|
Formule moléculaire |
C15H31Cl |
Poids moléculaire |
246.86 g/mol |
Nom IUPAC |
6-butyl-6-chloroundecane |
InChI |
InChI=1S/C15H31Cl/c1-4-7-10-13-15(16,12-9-6-3)14-11-8-5-2/h4-14H2,1-3H3 |
Clé InChI |
KIKMZPHFJLZHMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC)(CCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


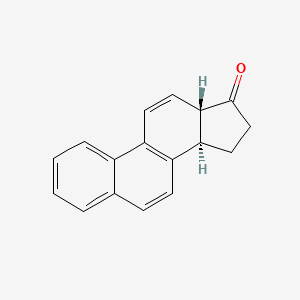

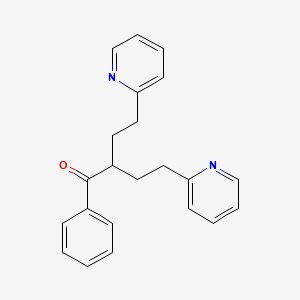
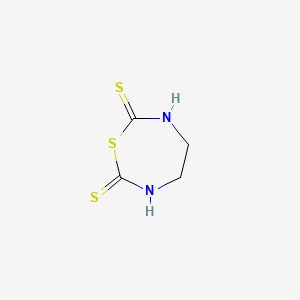
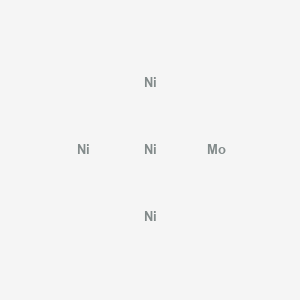
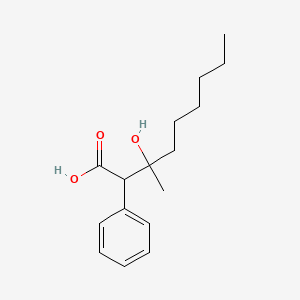
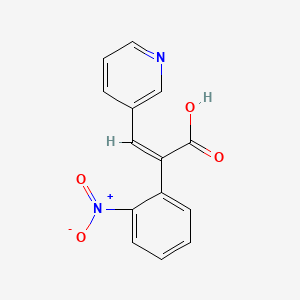

![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)

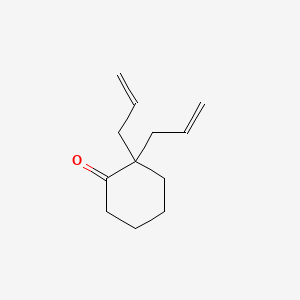
![N-[3-amino-5-(4-fluorophenoxy)phenyl]pyridine-4-carboxamide](/img/structure/B14734087.png)
